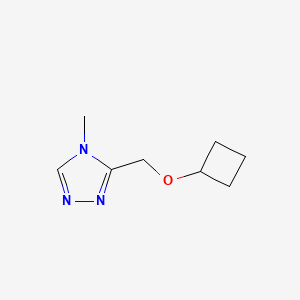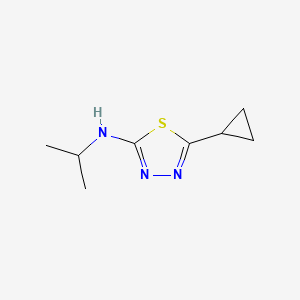![molecular formula C14H19F3N4 B12230669 2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12230669.png)
2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a cyclopropyl group, a methyl group, and a trifluoroethyl-substituted piperazine attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine core and introduce the cyclopropyl and methyl groups through alkylation reactions. The piperazine moiety can be introduced via nucleophilic substitution reactions, where the trifluoroethyl group is attached to the piperazine ring using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents on the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the piperazine moiety may interact with specific amino acid residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-methyl-6-(methylthio)pyrimidine-5-carboxylic acid
- Cyclopropylboronic acid pinacol ester
- Cyclopropaneacrylic acid derivatives
Uniqueness
2-Cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H19F3N4 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H19F3N4/c1-10-8-12(19-13(18-10)11-2-3-11)21-6-4-20(5-7-21)9-14(15,16)17/h8,11H,2-7,9H2,1H3 |
InChI Key |
STOBDRKIJDXKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12230587.png)
![4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}thiomorpholine](/img/structure/B12230588.png)

![5-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12230602.png)
![3-Tert-butyl-6-{[1-(3-fluoropyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230608.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12230619.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230621.png)
![4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12230622.png)

![1-[1-(oxetan-3-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B12230635.png)
![4-[3-(Fluoromethyl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B12230638.png)
![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B12230639.png)
![1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12230643.png)

